3-Amino-2-(2-fluorobenzyl)propanoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Amino-2-(2-fluorobenzyl)propanoic acid consists of 10 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
The predicted physical and chemical properties of 3-Amino-2-(2-fluorobenzyl)propanoic acid are as follows: Melting Point: 256.46° C, Boiling Point: 331.5° C at 760 mmHg, Density: 1.2 g/cm 3, and Refractive Index: n 20D 1.53 .Scientific Research Applications
Theoretical and Experimental Analyses
3-Amino-2-(2-fluorobenzyl)propanoic acid and its derivatives are subjects of both theoretical and experimental scientific research, with applications ranging from material science to medicinal chemistry.
Synthesis and Structure Analysis : The compound, derived through reactions involving 4-fluorobenzaldehyde and α-alanine, has been synthesized and analyzed for its structural properties using methods such as 1H NMR, FTIR, and Raman spectroscopy. These studies provide insights into the ground-state geometries and vibrational wavenumbers, demonstrating the compound's potential in various chemical applications (Ruan Min, 2008).
Anticancer Activity : Research has also focused on evaluating the anticancer activities of such compounds. For instance, 2-(4-Fluorobenzylideneamino) propanoic acid showed promising results against the Hela cell line, indicating potential therapeutic applications in cancer treatment (Min Ruan, Y. Ye, Yuan-Zhi Song, Qiongyao Zhang, Yueping Zhao, 2009).
Biochemical Incorporation : The selective incorporation of fluorophores into proteins using genetically encoded amino acids, such as 3-Amino-2-(2-fluorobenzyl)propanoic acid derivatives, enables detailed studies of protein dynamics and interactions. This technique has broad implications for understanding protein function in vivo and in vitro (D. Summerer, Shuo Chen, N. Wu, A. Deiters, J. Chin, P. Schultz, 2006).
Corrosion Inhibition : In the field of materials science, derivatives of 3-Amino-2-(2-fluorobenzyl)propanoic acid have been studied as corrosion inhibitors for metals, showcasing their utility in protecting industrial materials from degradation (N. Gupta, M. Quraishi, C. Verma, A. Mukherjee, 2016).
Chemical Synthesis and Drug Development : The compound's derivatives play a crucial role in synthesizing complex molecules, such as in the enantioselective preparation of amino acids and peptides, which are fundamental to drug development and synthetic chemistry (T. Yoshinari, F. Gessier, C. Noti, A. Beck, D. Seebach, 2011).
Fluorinated Compounds in Medical Imaging : The development of fluorine-containing compounds for use in positron emission tomography (PET) imaging showcases the importance of such molecules in diagnostic medicine, providing insights into disease mechanisms and therapy outcomes (F. Wagner, J. Ermert, H. Coenen, 2009).
properties
IUPAC Name |
2-(aminomethyl)-3-(2-fluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCLOOIHOICGMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640584 | |
Record name | 2-(Aminomethyl)-3-(2-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(2-fluorobenzyl)propanoic acid | |
CAS RN |
910443-81-1 | |
Record name | 2-(Aminomethyl)-3-(2-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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